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molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1467843
M. Wt: 225.74 g/mol
InChI Key: AYTYKFMMCYBPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776857B2

Procedure details

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (0.250 g, 1.11 mmol) and NIS (2.49 g, 11.1 mmol) were dissolved in 3 mL of ACN and stirred for 5 minutes. Potassium fluoride (0.0708 g, 1.22 mmol) was added and the reaction was stirred at 50° C. for one hour. The reaction was concentrated, redissolved in ethyl acetate, and washed with saturated sodium thiosulfate, water and brine. The organic layer was dried with sodium sulfate, filtered, and concentrated. The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex) to afford 7-chloro-2-iodofuro[3,2-b]pyridine as a white solid. MS: M+H+=280.2.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0708 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Si](C)(C)C)[O:10][C:3]=12.C1C(=O)N([I:22])C(=O)C1.[F-].[K+]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([I:22])[O:10][C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
Name
Quantity
2.49 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.0708 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 50° C. for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium thiosulfate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(O2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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